molecular formula C8H12O2 B6235964 9-oxabicyclo[3.3.1]nonan-2-one CAS No. 19740-79-5

9-oxabicyclo[3.3.1]nonan-2-one

Cat. No.: B6235964
CAS No.: 19740-79-5
M. Wt: 140.2
InChI Key:
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Description

9-oxabicyclo[331]nonan-2-one is a bicyclic lactone with the molecular formula C₈H₁₂O₂ This compound is known for its unique ring structure, which includes an oxygen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

9-oxabicyclo[3.3.1]nonan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the compound can be prepared by the reaction of cyclooctene oxide with formic acid, followed by cyclization . Another method involves the use of cyclooctadiene as a starting material, which undergoes a series of reactions including epoxidation and subsequent ring closure to form the desired bicyclic lactone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

9-oxabicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted lactones or open-chain derivatives .

Scientific Research Applications

9-oxabicyclo[3.3.1]nonan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-oxabicyclo[3.3.1]nonan-2-one involves its interaction with various molecular targets and pathways. The compound’s lactone ring can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes and other proteins. Additionally, its bicyclic structure allows it to fit into specific binding sites on biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Properties

CAS No.

19740-79-5

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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